(2S)-2-[4-bromo-2-(1,2-oxazol-3-yl)phenoxy]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[4-bromo-2-(1,2-oxazol-3-yl)phenoxy]propanoic acid is a complex organic compound featuring a bromine atom, an oxazole ring, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[4-bromo-2-(1,2-oxazol-3-yl)phenoxy]propanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the oxazole ring through the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aromatic aldehydes . The bromination of the phenoxy group can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions . The final step involves the coupling of the brominated phenoxy compound with the oxazole derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[4-bromo-2-(1,2-oxazol-3-yl)phenoxy]propanoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, depending on the reagents used.
Coupling Reactions: The phenoxy group can be involved in coupling reactions with various electrophiles.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
(2S)-2-[4-bromo-2-(1,2-oxazol-3-yl)phenoxy]propanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2S)-2-[4-bromo-2-(1,2-oxazol-3-yl)phenoxy]propanoic acid involves its interaction with specific molecular targets. The oxazole ring and phenoxy group can interact with enzymes and receptors, potentially inhibiting their activity or altering their function . The bromine atom can also play a role in these interactions by forming halogen bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Similar in structure but contains a thiazole ring instead of an oxazole ring.
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: Contains a benzo-oxazine ring and is used in anticancer research.
Uniqueness
(2S)-2-[4-bromo-2-(1,2-oxazol-3-yl)phenoxy]propanoic acid is unique due to the combination of its oxazole ring, phenoxy group, and bromine atom. This combination provides distinct chemical properties and potential for diverse applications in various fields .
Properties
CAS No. |
2354321-33-6 |
---|---|
Molecular Formula |
C12H10BrNO4 |
Molecular Weight |
312.12 g/mol |
IUPAC Name |
(2S)-2-[4-bromo-2-(1,2-oxazol-3-yl)phenoxy]propanoic acid |
InChI |
InChI=1S/C12H10BrNO4/c1-7(12(15)16)18-11-3-2-8(13)6-9(11)10-4-5-17-14-10/h2-7H,1H3,(H,15,16)/t7-/m0/s1 |
InChI Key |
XKXLEZCOELWNMB-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)OC1=C(C=C(C=C1)Br)C2=NOC=C2 |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)Br)C2=NOC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.